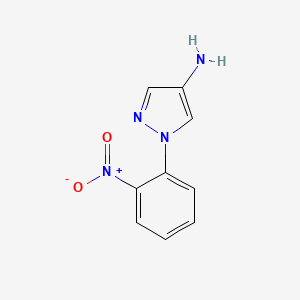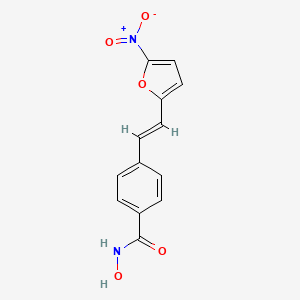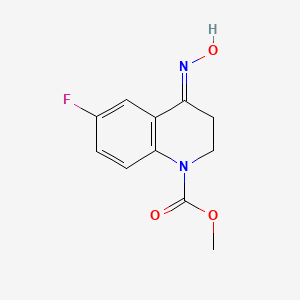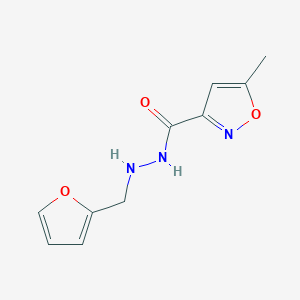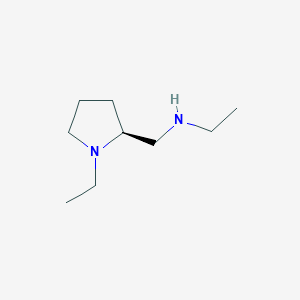
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine is a chiral amine compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine typically involves the reaction of (S)-1-ethylpyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst . The reaction conditions often include temperatures ranging from 20°C to 50°C and pressures of 1-5 atm.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, are common to achieve high purity levels .
化学反応の分析
Types of Reactions
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 25°C.
Reduction: Hydrogen gas, palladium catalyst; temperatures around 50°C and pressures of 1-5 atm.
Substitution: Halogenated compounds, base catalysts; temperatures around 20°C.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
科学的研究の応用
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential role in neurotransmitter modulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways . The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
(S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine: Similar structure but different functional groups.
(2RS)-1-Ethylpyrrolidin-2-yl]methanamine: A racemic mixture with similar properties.
Uniqueness
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other isomeric forms .
特性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC名 |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C9H20N2/c1-3-10-8-9-6-5-7-11(9)4-2/h9-10H,3-8H2,1-2H3/t9-/m0/s1 |
InChIキー |
VXZJMCUARPMTDY-VIFPVBQESA-N |
異性体SMILES |
CCNC[C@@H]1CCCN1CC |
正規SMILES |
CCNCC1CCCN1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


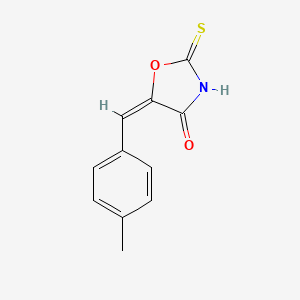
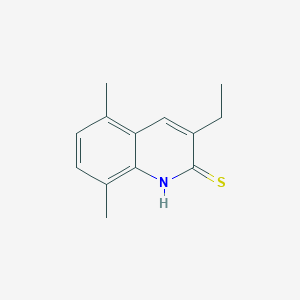
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)

![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
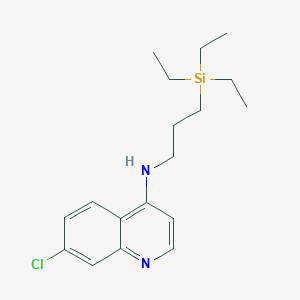
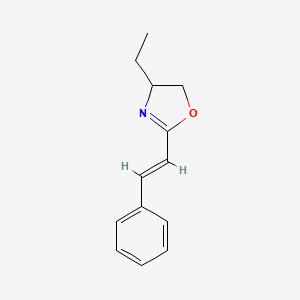
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)

